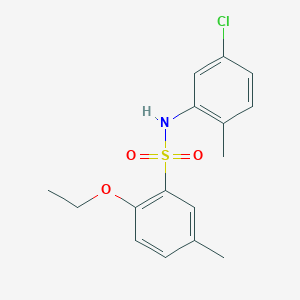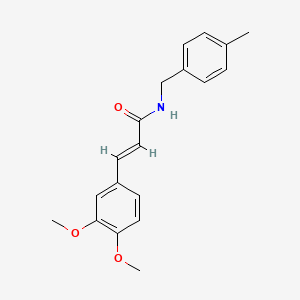![molecular formula C16H15ClN2O2S B5775910 [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid, also known as CBDA, is a novel compound that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid exerts its effects through multiple mechanisms of action. In cancer research, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspases. In neuroprotection, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce oxidative stress and inflammation through the activation of antioxidant enzymes and the inhibition of pro-inflammatory cytokines. In inflammation, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the protection against oxidative stress and inflammation, and the reduction of pro-inflammatory cytokines and chemokines. [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid for lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing adverse effects. However, one limitation of [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid, including further studies on its potential use in cancer research, neuroprotection, and inflammation, as well as investigations into its pharmacokinetics and pharmacodynamics. Additionally, the development of new formulations and delivery methods for [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid could improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, the identification of new targets for [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid could expand its potential applications in scientific research.
Métodos De Síntesis
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with thiophosgene, followed by the reaction of the resulting intermediate with 4-aminophenylacetic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Aplicaciones Científicas De Investigación
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroprotection, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to protect against oxidative stress and reduce inflammation in the brain. In inflammation, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)methylcarbamothioylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-5-1-12(2-6-13)10-18-16(22)19-14-7-3-11(4-8-14)9-15(20)21/h1-8H,9-10H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPDSBNDTLVIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Chlorobenzyl)carbamothioyl]amino}phenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)





![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)

